molecular formula C7H4ClF3N2O B13093973 2-Chloro-3-(trifluoromethyl)isonicotinamide

2-Chloro-3-(trifluoromethyl)isonicotinamide

Cat. No.: B13093973
M. Wt: 224.57 g/mol
InChI Key: ZLQKBDAHHWRHCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with trifluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine-4-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(7(9,10)11)3(6(12)14)1-2-13-5/h1-2H,(H2,12,14)

InChI Key

ZLQKBDAHHWRHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)C(F)(F)F)Cl

Origin of Product

United States

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